molecular formula C8H8BrNO3 B012687 2-(Bromomethyl)-1-methoxy-3-nitrobenzene CAS No. 19689-86-2

2-(Bromomethyl)-1-methoxy-3-nitrobenzene

Cat. No.: B012687
CAS No.: 19689-86-2
M. Wt: 246.06 g/mol
InChI Key: QWZQICKUZAGVFN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzene, featuring a bromomethyl group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene typically involves the bromination of 1-methoxy-3-nitrobenzene. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is conducted under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methoxy-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1-methoxybenzene
  • 2-(Bromomethyl)-1-nitrobenzene
  • 2-(Chloromethyl)-1-methoxy-3-nitrobenzene

Uniqueness

2-(Bromomethyl)-1-methoxy-3-nitrobenzene is unique due to the presence of both a bromomethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Properties

IUPAC Name

2-(bromomethyl)-1-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZQICKUZAGVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173354
Record name Benzene, 2-(bromomethyl)-1-methoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19689-86-2
Record name Benzene, 2-(bromomethyl)-1-methoxy-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019689862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 2-(bromomethyl)-1-methoxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-bromosuccinimide (590 mg, 3.30 mmol) was added to a solution of 1-methoxy-2-methyl-3-nitro-benzene (500 mg, 3.0 mmol) in carbon tetrachloride (5 mL) followed by a catalytic amount of dibenzoyl peroxide (25 mg). The reaction mixture was heated at reflux for 3 h then cooled to room temperature and poured into water. The organic phase was separated, washed with water (2×20 mL), dried over the anhydrous sodium sulfate and concentrated in vacuo to afford 2-bromomethyl-1-methoxy-3-nitro-benzene (640 mg, 86%) as a solid.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

3.0 g (18 mmol) of 2-methyl-3-nitroanisole was dissolved in 500 ml of carbon tetrachloride. The resultant solution was added with 6.4 g (36 mmol) of N-bromosuccinimide, and the mixture was subjected to irradiation of light emitted from an infrared lamp of 375 W (manufactured by Toshiba) for 3 hours at the reflux temperature. The mixture was then cooled to a room temperature. Succinimide precipitated in the mixture was separated by filtration, and the obtained filtrate was condensed under reduced pressure to obtain a crude product of 2-methoxy-6-nitrobenzyl bromide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-methoxy-6-nitrotoluene (28.2 g, 159 mmol) and N-bromosuccinimide (26.5 g, 159 mmol) in 350 mL CCl4 was treated with a catalytic amount of t-butylhydroperoxide and irradiated with a floodlamp while stirring for 3 hours. The solids formed were filtered and the filtrate concentrated to give 4.0 g of a yellow solid.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

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